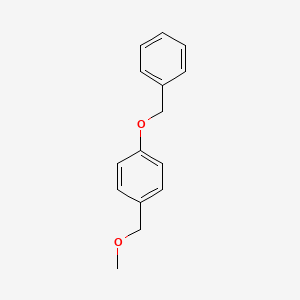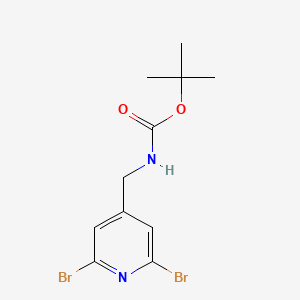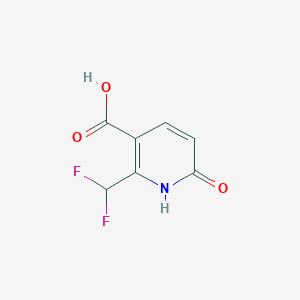
(5-Methylthiophen-3-yl)-thiophen-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylthiophen-3-yl)(thiophen-2-yl)methanol: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivatives with reduced functional groups.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of (5-Methylthiophen-3-yl)(thiophen-2-yl)ketone.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: Thiophene derivatives, including (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are being investigated for their therapeutic potential in various diseases .
Industry: In the industrial sector, thiophene derivatives are used as additives in the production of polymers, dyes, and other specialty chemicals. They are also explored for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, some thiophene derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- 5-Methylthiophene-3-carbaldehyde
- Thiophene-2-boronic acid
Comparison: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both 5-methylthiophene and thiophene-2-yl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
Molecular Formula |
C10H10OS2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
(5-methylthiophen-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H10OS2/c1-7-5-8(6-13-7)10(11)9-3-2-4-12-9/h2-6,10-11H,1H3 |
InChI Key |
UISMRDGSBROMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




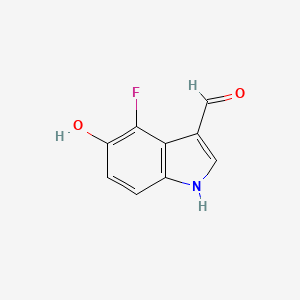

![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)
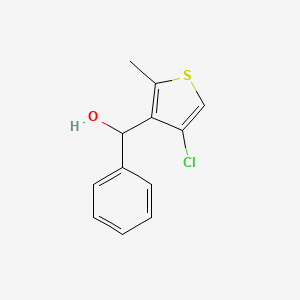
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
